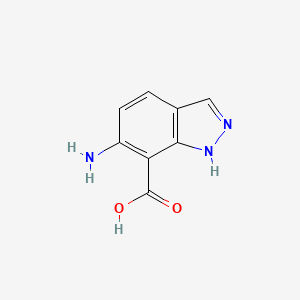

5-(1,3-Benzoxazol-2-yl)-2-chloroaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzoxazole is a heterocyclic compound with a bicyclic structure, which consists of a benzene ring fused to an oxazole ring . It’s an important motif in medicinal chemistry due to its wide range of pharmacological activities .

Synthesis Analysis

Benzoxazoles can be synthesized through various methods. One common method involves the condensation of 2-aminophenols with carboxylic acids, aldehydes, or ketones . The reaction conditions and catalysts can vary, and may include nanocatalysts, metal catalysts, and ionic liquid catalysts .Molecular Structure Analysis

The molecular structure of benzoxazole consists of a planar bicyclic system. The benzene ring is aromatic, and the oxazole ring includes a nitrogen and an oxygen atom .Chemical Reactions Analysis

Benzoxazoles can undergo various chemical reactions, including condensation with aldehydes to produce 2-aryl benzoxazole derivatives . The reaction conditions can vary, and the catalyst can be reused for multiple runs .Physical And Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can vary depending on their specific structure. For example, they generally have good thermal and photostability .科学的研究の応用

Structural Analysis and Coordination Compounds

A study by Téllez et al. (2013) synthesized a compound related to 5-(1,3-Benzoxazol-2-yl)-2-chloroaniline, investigating its different conformers and tautomers through ab initio calculations. The structural study of coordination compounds like [Co(L)2(H2O)] and [Ni(L)2(H2O)2] was also discussed, highlighting its potential in inorganic chemistry and material science (Téllez et al., 2013).

Antimicrobial and Analgesic Activity

Jayanna et al. (2013) conducted research on derivatives of 1,3-benzoxazole, showing pronounced antimicrobial and analgesic activity. This research, through molecular docking studies, also demonstrated high receptor affinity, indicating its significance in the development of new pharmaceutical compounds (Jayanna et al., 2013).

Synthesis and Antimicrobial Activity

Temiz‐Arpacı et al. (2005) synthesized a series of 5-[2-(morpholin‐4‐yl)acetamido] and/or 5-[2-(4‐substituted piperazin‐1‐yl)acetamido]‐2‐(p‐substituted phenyl)benzoxazole derivatives. They tested these compounds for in vitro activities against various bacterial strains and Candida species, showing broad-spectrum activity (Temiz‐Arpacı et al., 2005).

Design and Biological Evaluation as Anticancer Agents

Fathima et al. (2022) designed and synthesized novel 4-chloro-1,3-benzoxazole derivatives, evaluating their antimicrobial, antifungal, antioxidant, and anticancer activities. Molecular docking studies were also performed to elucidate their anticancer activity, suggesting their potential in cancer research (Fathima et al., 2022).

Electrochemistry and Chemiluminescence

Zhao et al. (2015) explored the electrochemistry and electrogenerated chemiluminescence (ECL) of benzoxazole derivatives, including compounds with a chloro substituent. This study provides valuable insights into the use of such compounds in photonics and electronics (Zhao et al., 2015).

作用機序

Safety and Hazards

将来の方向性

Benzoxazole derivatives have been the subject of extensive research due to their wide range of biological activities and potential applications in medicinal chemistry . Future research may focus on developing new synthetic methods, exploring new biological activities, and designing benzoxazole-based drugs with improved efficacy and safety profiles .

生化学分析

Biochemical Properties

5-(1,3-Benzoxazol-2-yl)-2-chloroaniline plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial activity by inhibiting the growth of Gram-positive and Gram-negative bacteria, as well as certain fungal strains . The interaction of this compound with bacterial enzymes disrupts essential metabolic pathways, leading to cell death. Additionally, this compound has demonstrated potential anticancer activity by interacting with proteins involved in cell proliferation and apoptosis, thereby inhibiting the growth of cancer cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis and inhibit cell proliferation by modulating key signaling pathways . It affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis. Furthermore, this compound influences cellular metabolism by disrupting mitochondrial function, leading to reduced ATP production and increased oxidative stress .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound binds to bacterial enzymes, inhibiting their activity and thereby disrupting essential metabolic processes . In cancer cells, this compound interacts with proteins involved in the regulation of apoptosis and cell proliferation, leading to cell death . Additionally, this compound has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has demonstrated stability under various conditions, maintaining its biological activity over extended periods . In in vitro studies, the compound has shown consistent effects on cell viability and apoptosis over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits antimicrobial and anticancer activities without significant toxicity . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biotransformation . This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body . The interaction of this compound with cytochrome P450 enzymes plays a crucial role in its metabolism, affecting its pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound within cells are influenced by its interaction with intracellular proteins, affecting its biological activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and apoptosis . The targeting of this compound to specific subcellular compartments is facilitated by post-translational modifications and targeting signals, ensuring its precise localization and function .

特性

IUPAC Name |

5-(1,3-benzoxazol-2-yl)-2-chloroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O/c14-9-6-5-8(7-10(9)15)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKDQHJUUGMNCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC(=C(C=C3)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Dimethylamino)methylene]-1,3-cyclohexanedione](/img/structure/B1269523.png)

![1,3,5-Triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1269534.png)

![1H-Benzo[d]imidazole-2-carboxamide](/img/structure/B1269541.png)